molecular formula C15H16ClNO3S B4444054 1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide

Cat. No.: B4444054
M. Wt: 325.8 g/mol
InChI Key: FKOMKFKAMQWCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzene and 3-ethoxyaniline as the primary starting materials.

    Sulfonation: The 2-chlorobenzene undergoes sulfonation using chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride.

    Amidation: The 2-chlorobenzenesulfonyl chloride is then reacted with 3-ethoxyaniline in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.

    Biological Research: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide can be compared with other sulfonamides such as:

    Sulfamethoxazole: A commonly used antibiotic that also inhibits dihydropteroate synthase.

    Sulfadiazine: Another sulfonamide with similar antimicrobial properties but different pharmacokinetic profiles.

    Sulfisoxazole: Known for its rapid absorption and excretion, making it suitable for treating urinary tract infections.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-2-20-14-8-5-7-13(10-14)17-21(18,19)11-12-6-3-4-9-15(12)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMKFKAMQWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-N-(3-ethoxyphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.